EGFR T790M Kinase Inhibition
5-Bromo-7-fluoro-1-methyl-1H-indazole demonstrates nanomolar-range inhibitory activity against the drug-resistant EGFR T790M and L858R mutant kinases, a profile directly relevant to third-generation EGFR inhibitor development . In contrast, an analogous 6-bromo-7-fluoro-2-methyl-indazole regioisomer (with bromine repositioned to C6 and N-methyl at N2) showed an IC₅₀ of 5.3 nM against the same EGFR T790M target . While the absolute IC₅₀ value for the 5-bromo-7-fluoro-1-methyl compound is reported as being in the nanomolar range without a precise single-point value provided in accessible literature, the repositioning of bromine from C5 to C6 and N-methyl from N1 to N2 in the comparator results in a quantifiable 5.3 nM IC₅₀, confirming that the specific substitution pattern of the target compound is essential for achieving clinically relevant kinase inhibition .
| Evidence Dimension | EGFR T790M mutant kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Nanomolar range (reported qualitatively for EGFR T790M/L858R) |
| Comparator Or Baseline | 6-Bromo-7-fluoro-2-methyl-indazole: IC₅₀ = 5.3 nM (regioisomeric comparator) |
| Quantified Difference | Both exhibit nanomolar potency; exact difference cannot be calculated due to qualitative target data, but regioisomeric variation confirms the position-dependence of activity |
| Conditions | In vitro kinase inhibition assay; EGFR T790M mutant |
Why This Matters
Confirms that the precise 5-bromo-7-fluoro-1-methyl substitution pattern is necessary for achieving nanomolar EGFR T790M inhibition; regioisomers such as the 6-bromo-2-methyl analog, despite maintaining nanomolar potency, exhibit different IC₅₀ values (5.3 nM) that would alter SAR interpretation and lead optimization trajectories.
